Methyl 4-chloro-2-fluoro-3-methylbenzoate CAS 153556-53-7 properties
Methyl 4-chloro-2-fluoro-3-methylbenzoate CAS 153556-53-7 properties
The following technical monograph provides an in-depth analysis of Methyl 4-chloro-2-fluoro-3-methylbenzoate , a specialized intermediate used in the synthesis of high-value agrochemicals and pharmaceutical scaffolds.
Executive Summary
Methyl 4-chloro-2-fluoro-3-methylbenzoate (CAS 153556-53-7 ) is a tri-substituted benzene derivative serving as a critical building block in the development of Protoporphyrinogen Oxidase (PPO) inhibitors and next-generation kinase inhibitors . Its unique substitution pattern—combining a sterically demanding methyl group at the 3-position with electronically distinct halogen atoms at the 2- and 4-positions—makes it an essential scaffold for modulating metabolic stability and binding affinity in bioactive molecules.
This guide details the physicochemical properties, synthetic pathways, reactivity profiles, and safety protocols required for the effective utilization of this compound in research and industrial applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound is characterized by a dense functionalization pattern that imparts specific electronic properties, particularly the electron-withdrawing effect of the fluorine atom ortho to the carbonyl, which activates the ester toward nucleophilic attack while influencing the pKa of the corresponding acid.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | Methyl 4-chloro-2-fluoro-3-methylbenzoate |
| CAS Registry Number | 153556-53-7 |
| Parent Acid CAS | 153556-55-9 (4-Chloro-2-fluoro-3-methylbenzoic acid) |
| Molecular Formula | C₉H₈ClFO₂ |
| SMILES | COC(=O)C1=C(F)C(C)=C(Cl)C=C1 |
| InChIKey | GWJVBTHDUYTGLK-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Note |
| Molecular Weight | 202.61 g/mol | |
| Physical State | Solid or Viscous Oil | Low-melting solid dependent on purity |
| Melting Point | 45–50 °C (Approx.) | Based on structural analogs; often semi-solid at RT |
| Boiling Point | ~260 °C | Predicted at 760 mmHg |
| Density | 1.28 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble in MeOH, DCM, EtOAc | Insoluble in water |
| LogP | 3.4 | Lipophilic |
Synthetic Pathways & Process Chemistry
The synthesis of Methyl 4-chloro-2-fluoro-3-methylbenzoate typically follows a convergent route starting from substituted toluenes or benzoic acids. The positioning of the halogens is critical and is often achieved via directed ortho-lithiation or electrophilic aromatic substitution controlled by the methyl group.
Retrosynthetic Analysis
The most scalable route involves the esterification of the parent acid, which is synthesized via oxidation of the corresponding toluene derivative or halogenation of a fluoro-methylbenzoate precursor.
Figure 1: Retrosynthetic workflow showing the two primary routes to the parent acid and subsequent esterification.
Optimized Laboratory Protocol (Esterification)
Objective: Conversion of 4-chloro-2-fluoro-3-methylbenzoic acid to its methyl ester.
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Reagents:
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Parent Acid (1.0 eq)
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Methanol (anhydrous, 10-20 volumes)
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Sulfuric Acid (catalytic, 0.1 eq) or Thionyl Chloride (1.2 eq).
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Procedure (Thionyl Chloride Method):
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Dissolve the acid in anhydrous methanol at 0°C.
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Add SOCl₂ dropwise over 30 minutes (exothermic reaction).
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Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC/HPLC.
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Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.
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Purification: Silica gel chromatography (Hexane/EtOAc) if necessary, though crystallization from cold hexane is often sufficient.
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Reactivity & Functionalization Profile
This molecule is not merely an endpoint; it is a versatile scaffold. The three substituents allow for orthogonal functionalization strategies, essential for SAR (Structure-Activity Relationship) studies in drug discovery.
Key Reaction Vectors
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Ester Hydrolysis/Amidation: The ester moiety is activated by the ortho-fluorine, making it highly susceptible to nucleophilic attack by amines to form benzamides (common in kinase inhibitors).
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SNAr (Nucleophilic Aromatic Substitution): The fluorine atom at position 2 is activated by the electron-withdrawing ester group. Under harsh conditions (or with strong nucleophiles like alkoxides/thiols), the fluorine can be displaced.
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Suzuki-Miyaura Coupling: The chlorine atom at position 4 serves as a handle for palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.
Figure 2: Divergent reactivity profile demonstrating the orthogonal functionalization of the ester, fluoride, and chloride positions.
Applications in Discovery
Agrochemicals (PPO Inhibitors)
The 2-fluoro-5-substituted benzoate motif is a hallmark of PPO inhibitors (e.g., Saflufenacil). The 3-methyl group in CAS 153556-53-7 provides steric bulk that can lock the conformation of the molecule in the enzyme active site, potentially increasing selectivity between crops and weeds.
Pharmaceutical Scaffolds
In oncology, this fragment is used to synthesize Type II kinase inhibitors . The 3-methyl group fits into hydrophobic pockets (gatekeeper residues), while the 4-chloro group can be coupled to solubilizing tails (e.g., piperazines). The 2-fluoro group protects the ring from metabolic oxidation (blocking P450 sites).
Handling & Safety (EHS)
Signal Word: WARNING Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage Protocols:
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Store in a cool, dry place (2–8°C recommended for long-term stability).
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Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22349978 (Related Isomer: Methyl 4-chloro-2-methylbenzoate). Retrieved from .
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ChemicalBook. 4-Chloro-2-fluoro-3-methylbenzoic acid (CAS 153556-55-9) Product Entry. Retrieved from .
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BLD Pharm. Methyl 4-chloro-2-fluoro-3-methylbenzoate (CAS 153556-53-7) Datasheet.[1][2][3] Retrieved from .
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Fluorochem. Methyl 4-chloro-2-fluoro-3-methylbenzoate Product Page. Retrieved from .
